molecular formula C20H23N3O3 B2799273 N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 903258-80-0

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2799273
CAS No.: 903258-80-0
M. Wt: 353.422
InChI Key: ZJPSBRGTGSYENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound that features a combination of isoquinoline, furan, and oxalamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be synthesized through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation or through a Diels-Alder reaction.

    Coupling of the Two Fragments: The isoquinoline and furan fragments can be coupled using a suitable linker, often involving amide bond formation through the reaction of an amine with an oxalyl chloride derivative.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoquinoline ring may yield tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds containing isoquinoline and furan rings are often studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The isoquinoline and furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)oxalamide: Lacks the furan ring, potentially altering its chemical reactivity and biological activity.

    N1-allyl-N2-(2-(furan-2-yl)ethyl)oxalamide: Lacks the isoquinoline ring, which may affect its pharmacological properties.

    N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide: Contains a thiophene ring instead of a furan ring, which may influence its electronic properties and reactivity.

Uniqueness

The uniqueness of N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide lies in its combination of isoquinoline, furan, and oxalamide moieties

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-2-10-21-19(24)20(25)22-13-17(18-8-5-12-26-18)23-11-9-15-6-3-4-7-16(15)14-23/h2-8,12,17H,1,9-11,13-14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPSBRGTGSYENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.